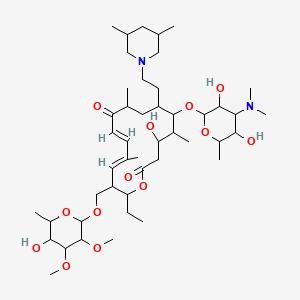
i-O-methylhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
i-O-methylhexopyranoside: is a methylated derivative of hexopyranoside, a type of sugar molecule. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the hexopyranose ring. Hexopyranosides are six-membered ring structures that are commonly found in various biological systems. The methylation of hexopyranosides can alter their chemical properties and biological activities, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of i-O-methylhexopyranoside typically involves the methylation of hexopyranoside. One common method is the reaction of hexopyranoside with methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions: i-O-methylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexopyranosides with different functional groups.
Scientific Research Applications
i-O-methylhexopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of methylated sugars.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions. It can be used as a substrate for glycosidases and other carbohydrate-processing enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development. Methylated sugars like this compound may exhibit unique biological activities that can be harnessed for medicinal purposes.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances. It can also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of i-O-methylhexopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The methoxy group may influence the binding affinity and specificity of the compound for these enzymes, thereby modulating their activity. Additionally, the compound’s chemical properties, such as its ability to undergo oxidation and reduction reactions, can contribute to its overall biological effects.
Comparison with Similar Compounds
i-O-methylhexopyranoside can be compared with other methylated hexopyranosides, such as:
- Methyl 2,3,4,6-tetra-O-methylhexopyranoside
- Methyl 4-O-(4-O-methylhexopyranosyl)hexopyranoside
These compounds share similar structural features but differ in the number and position of methoxy groups. The unique arrangement of methoxy groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C46H80N2O13 |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
(11E,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+ |
InChI Key |
JTSDBFGMPLKDCD-PKKFATPISA-N |
Isomeric SMILES |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















